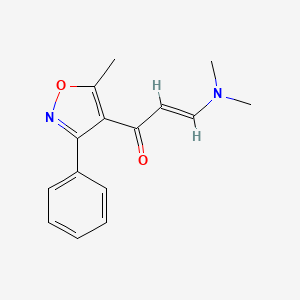

(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one

CAS No.: 265125-00-6

Cat. No.: VC7877948

Molecular Formula: C15H16N2O2

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 265125-00-6 |

|---|---|

| Molecular Formula | C15H16N2O2 |

| Molecular Weight | 256.3 g/mol |

| IUPAC Name | (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C15H16N2O2/c1-11-14(13(18)9-10-17(2)3)15(16-19-11)12-7-5-4-6-8-12/h4-10H,1-3H3/b10-9+ |

| Standard InChI Key | BIEBLADLOVVSEZ-MDZDMXLPSA-N |

| Isomeric SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)/C=C/N(C)C |

| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C=CN(C)C |

| Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C=CN(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound comprises:

-

A 1,2-oxazole ring substituted with a methyl group at position 5 and a phenyl group at position 3.

-

An (E)-configured enaminone side chain (C=O and C=C-N(CH₃)₂ groups) at position 4 of the isoxazole.

The stereochemistry is confirmed by its IUPAC name and SMILES notation:CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)/C=C/N(C)C.

Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 256.3 g/mol | |

| XLogP3 | 2.5 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 4 | |

| Topological Polar Surface Area | 46.3 Ų | |

| Solubility (pH 7.4) | 36.4 µg/mL |

The planar structure and moderate lipophilicity (XLogP3 = 2.5) suggest favorable membrane permeability, a trait shared with bioactive enaminones .

Synthesis and Stability

Stability Considerations

Applications in Drug Discovery

Lead Optimization

The compound’s scaffold is amenable to modifications:

-

Side chain variation: Replacing dimethylamino with cyclic amines (e.g., azetidine) improves metabolic stability .

-

Isoxazole substitution: Introducing electron-withdrawing groups (e.g., -NO₂) enhances electrophilicity for targeted covalent binding .

Computational Insights

DFT calculations on analogous systems reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume